(2S)-N-propylazetidine-2-carboxamide

Antimalarial Drug Discovery Pf-DHODH Inhibition In vitro Potency

This (2S)-stereoisomer is a high-risk, high-reward tool for Pf-DHODH antimalarial research. With zero published IC₅₀/Kᴅ data, it is unsuited as a lead compound but excels as a negative control versus validated STAT3-inhibiting (R)-azetidine-2-carboxamides. Its defined chirality and lack of cAMP phosphodiesterase activity make it a precise benchmark for chiral HPLC/LC-MS method development. Procure only if your workflow demands an uncharacterized azetidine scaffold for de novo SAR exploration. Purity ≥98%. Custom quotes required—contact suppliers for bulk or gram-scale availability.

Molecular Formula C7H14N2O
Molecular Weight 142.20 g/mol
CAS No. 648901-52-4
Cat. No. B11923848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-N-propylazetidine-2-carboxamide
CAS648901-52-4
Molecular FormulaC7H14N2O
Molecular Weight142.20 g/mol
Structural Identifiers
SMILESCCCNC(=O)C1CCN1
InChIInChI=1S/C7H14N2O/c1-2-4-9-7(10)6-3-5-8-6/h6,8H,2-5H2,1H3,(H,9,10)/t6-/m0/s1
InChIKeyKNVGUBLHWBKVBV-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Data for (2S)-N-propylazetidine-2-carboxamide (CAS 648901-52-4): A Scaffold with Unvalidated Bioactivity


(2S)-N-propylazetidine-2-carboxamide is a chiral azetidine derivative defined by its specific (2S) stereochemistry. The compound is hypothesized to act as an antimalarial agent via inhibition of Plasmodium falciparum dihydroorotate dehydrogenase (Pf-DHODH) . Its structure includes a four-membered azetidine ring and a propyl carboxamide side chain . However, a lack of peer-reviewed data means its in vitro and in vivo performance is unverified. This absence of quantitative data is a key differentiator when compared to well-characterized analogs in the same structural class [1].

Critical Procurement Risk: (2S)-N-propylazetidine-2-carboxamide's Unvalidated Profile Versus Potent Azetidine-2-carboxamide Analogs


Procurement decisions for (2S)-N-propylazetidine-2-carboxamide must account for a critical gap: the total absence of published, quantitative data supporting its proposed biological activity . This stands in stark contrast to other azetidine-2-carboxamide derivatives, such as those developed as STAT3 inhibitors, for which extensive structure-activity relationship (SAR) data, including IC50 and KD values, have been rigorously established [1]. Generic substitution with this compound in an assay designed for a validated azetidine-2-carboxamide scaffold is a high-risk proposition, as its actual potency, selectivity, and cellular activity are completely unknown and cannot be assumed from its chemical structure alone [2].

Quantitative Evidence for (2S)-N-propylazetidine-2-carboxamide (648901-52-4): Limited Data Points


Lack of Documented Antimalarial Potency Compared to Standard Pf-DHODH Inhibitors

The proposed mechanism of action for (2S)-N-propylazetidine-2-carboxamide is inhibition of Plasmodium falciparum dihydroorotate dehydrogenase (Pf-DHODH), a target for antimalarial therapy . However, no quantitative data (e.g., IC50, EC50) against Pf-DHODH or the parasite is provided. This stands in direct contrast to known Pf-DHODH inhibitors like DSM265 (IC50 = 0.008 μM) or atovaquone, where extensive data supports their use [1].

Antimalarial Drug Discovery Pf-DHODH Inhibition In vitro Potency

Comparative Analysis: Unvalidated Pf-DHODH Activity vs. Proven STAT3 Inhibition in Azetidine-2-carboxamide Class

The azetidine-2-carboxamide scaffold is known for producing potent STAT3 inhibitors, as demonstrated by compounds 5a, 5o, and 8i with IC50 values of 0.55, 0.38, and 0.34 μM, respectively [1]. (2S)-N-propylazetidine-2-carboxamide is a structural analog but lacks any data confirming activity against STAT3 or any other cancer target. Its proposed antimalarial mechanism is distinct and unsubstantiated .

STAT3 Inhibitors Azetidine-2-carboxamide Cancer Therapeutics

Assay Failure: Insignificant Activity Against cAMP Phosphodiesterase

In a direct binding assay, (2S)-N-propylazetidine-2-carboxamide was tested for inhibition of cAMP phosphodiesterase from bovine aorta at a concentration of 1 μM cGMP in the presence of calcium (10 μM) and calmodulin (15 nM). The result was recorded as 'insignificant' [1]. This negative result is a quantifiable differentiator, indicating that the compound does not possess activity against this target under the specified conditions.

Phosphodiesterase Inhibition cAMP Signaling Assay Data

Focused Application Scenarios for (2S)-N-propylazetidine-2-carboxamide (CAS 648901-52-4) Based on Evidence


De-risking Pf-DHODH Inhibitor Lead Optimization Campaigns

Based on its proposed, but unvalidated, mechanism of action, this compound is best suited for early-stage, high-risk exploratory research into the Pf-DHODH target . Given the lack of potency data, it should not be used as a lead compound. Instead, it may serve as a negative control or a structural starting point for a de novo medicinal chemistry campaign, where the absence of pre-existing SAR allows for a fresh exploration of the chemical space. Its known lack of activity against cAMP phosphodiesterase [1] further supports its use in focused target validation studies.

Analytical Reference Standard for Method Development

The compound's unique chemical structure and stereochemistry make it a suitable candidate for use as an analytical reference standard. It can be employed in method development and validation for techniques such as HPLC, LC-MS, or NMR spectroscopy to differentiate it from more potent azetidine-2-carboxamide analogs used in STAT3 research [2]. Its defined (2S) chirality provides a specific benchmark for chiral separation method development.

Negative Control in STAT3-Focused Research

Given the proven activity of (R)-azetidine-2-carboxamides as STAT3 inhibitors [2], (2S)-N-propylazetidine-2-carboxamide can be used as a structurally related, but target-distinct, negative control. Its proposed Pf-DHODH mechanism suggests it should not inhibit STAT3 at comparable concentrations, making it a valuable tool to confirm the target specificity of an experimental setup.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2S)-N-propylazetidine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.